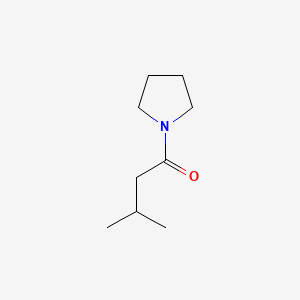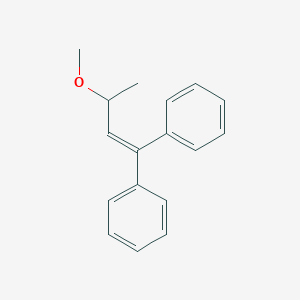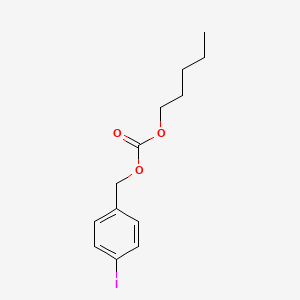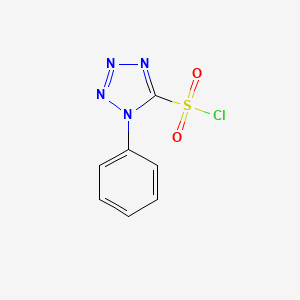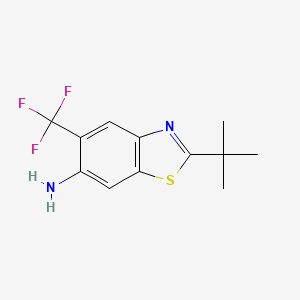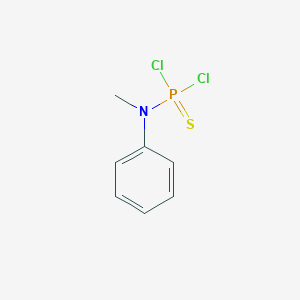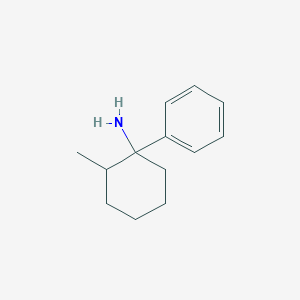![molecular formula C16H24N2O2 B14608299 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one CAS No. 61025-30-7](/img/structure/B14608299.png)
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a piperazine ring and a phenyl group, contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffering agent used in biological research.
1-(2-Hydroxyethyl)piperazine: A precursor for the synthesis of various piperazine derivatives.
4-(2-Hydroxyethyl)piperazin-1-ylethanesulphonic acid: Another buffering agent with similar applications.
Uniqueness
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is unique due to its specific structure, which combines a piperazine ring with a phenyl group and a butanone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61025-30-7 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H24N2O2/c19-14-13-18-11-9-17(10-12-18)8-4-7-16(20)15-5-2-1-3-6-15/h1-3,5-6,19H,4,7-14H2 |
Clé InChI |
ARBMLMLKFBWICE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
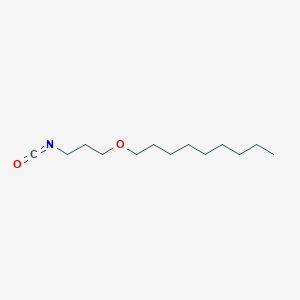
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)

